![molecular formula C18H17N3O4 B12592659 4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid CAS No. 876460-48-9](/img/structure/B12592659.png)
4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-[1-(2-メチルアニリノ)-1,3-ジオキソブタン-2-イル]ジアゼニル}安息香酸は、分子式がC18H17N3O4の化学化合物です。安息香酸部分、ジアゼニル基、ジオキソブタン-2-イル基が結合した複雑な構造で知られています。
準備方法
4-{(E)-[1-(2-メチルアニリノ)-1,3-ジオキソブタン-2-イル]ジアゼニル}安息香酸の合成には、いくつかの段階が必要です。一般的な合成経路の1つは、2-メチルアニリンを特定の条件下でジオキソブタン-2-イル誘導体と反応させて中間体を形成させるものです。この中間体をジアゾ化し、安息香酸とカップリングさせることで、最終生成物が得られます。 反応条件は通常、高い収率と純度を確保するために、制御された温度と触媒の使用を伴います .
この化合物の工業生産方法には、自動反応器と連続フロープロセスを用いた大規模合成が含まれる場合があります。 これらの方法は、最終生成物の品質を維持しながら、生産プロセスの効率とスケーラビリティを最適化するように設計されています .
化学反応の分析
4-{(E)-[1-(2-メチルアニリノ)-1,3-ジオキソブタン-2-イル]ジアゼニル}安息香酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、強い酸化剤を用いて酸化することができ、対応する酸化生成物が生成されます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元誘導体が生成されます。
置換: この化合物は、特定の条件下で官能基が他の基に置き換わる置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学的研究の応用
4-{(E)-[1-(2-メチルアニリノ)-1,3-ジオキソブタン-2-イル]ジアゼニル}安息香酸は、幅広い科学研究に応用されています。
化学: 有機合成における試薬として、およびより複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進行中です。
作用機序
4-{(E)-[1-(2-メチルアニリノ)-1,3-ジオキソブタン-2-イル]ジアゼニル}安息香酸の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合することで、その活性を調節する可能性があります。 関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります .
類似化合物との比較
4-{(E)-[1-(2-メチルアニリノ)-1,3-ジオキソブタン-2-イル]ジアゼニル}安息香酸は、以下のような他の類似化合物と比較することができます。
4-{(E)-[1-(2-アニリノ)-1,3-ジオキソブタン-2-イル]ジアゼニル}安息香酸: この化合物は、アニリン部分にメチル基がない点で構造が似ています。
4-{(E)-[1-(2-クロロアニリノ)-1,3-ジオキソブタン-2-イル]ジアゼニル}安息香酸: この化合物は、アニリン部分にメチル基の代わりに塩素原子を持っています。
4-{(E)-[1-(2-メチルアニリノ)-1,3-ジオキソブタン-2-イル]ジアゼニル}安息香酸の独自性は、その特定の構造特徴にあり、アナログと比較して独特の化学的および生物学的特性をもたらす可能性があります .
特性
CAS番号 |
876460-48-9 |
|---|---|
分子式 |
C18H17N3O4 |
分子量 |
339.3 g/mol |
IUPAC名 |
4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H17N3O4/c1-11-5-3-4-6-15(11)19-17(23)16(12(2)22)21-20-14-9-7-13(8-10-14)18(24)25/h3-10,16H,1-2H3,(H,19,23)(H,24,25) |
InChIキー |
YSHKAFAHELKDRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


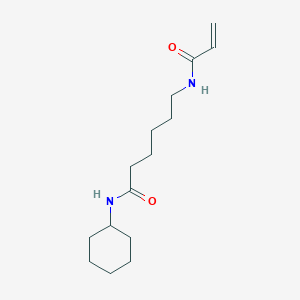

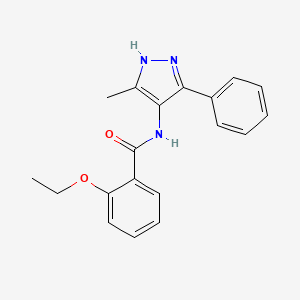
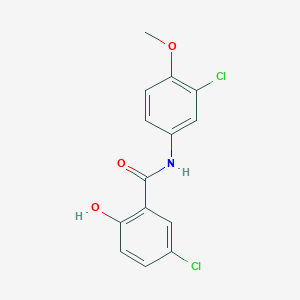

![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)
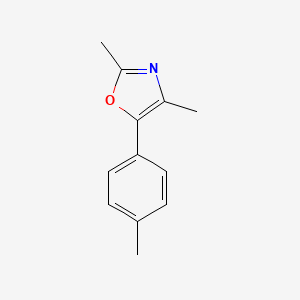
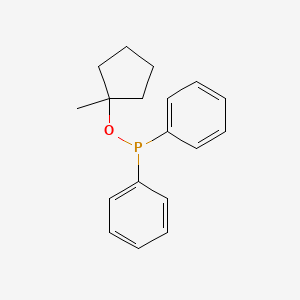

![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)

![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)

